Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate
Description
Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate is a heterocyclic compound featuring a tert-butyl-protected tetrahydro-1(2H)-pyridinecarboxylate core fused to a 4-methyl-5-(ethoxycarbonyl)-substituted thiazole ring. This structure combines the steric protection of the tert-butyl group with the electronic diversity of the thiazole moiety, making it valuable in medicinal chemistry and organic synthesis. The ethoxycarbonyl group at position 5 of the thiazole enhances reactivity for further derivatization, while the tetrahydro-1(2H)-pyridinecarboxylate scaffold provides conformational flexibility . Commercial availability of this compound (e.g., from Shanghai Aladdin Biochemical Technology) underscores its utility as a synthetic intermediate .
Properties
IUPAC Name |
ethyl 4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-6-22-15(20)13-11(2)18-14(24-13)12-7-9-19(10-8-12)16(21)23-17(3,4)5/h12H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFTXLAXZXXHPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2CCN(CC2)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427644 | |
| Record name | tert-Butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-50-8 | |
| Record name | tert-Butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethyl Bromopyruvate and Thiourea Cyclization
Ethyl bromopyruvate reacts with N-substituted thioureas under basic conditions to form 2-aminothiazoles, which are subsequently functionalized. For example:
- Reaction : Ethyl 2-bromoacetoacetate + thiourea → 4-methyl-5-ethoxycarbonyl-1,3-thiazol-2-amine.
- Conditions : Ethanol, triethylamine, reflux (6–8 h).
- Yield : 60–70%.
Mechanism :
Byproduct Management
Side products like 5-acetyl-6-ethoxycarbonylimidazo[2,1-b]thiazole (4) and fused pyrimidofurans (5) may form due to ketene intermediates or over-condensation. These are minimized by controlling stoichiometry and reaction time.
Tetrahydropyridine Synthesis
The tert-butyl-protected tetrahydropyridine is constructed via [4 + 2] annulation or reductive amination.
Phosphine-Catalyzed [4 + 2] Annulation
Tributylphosphine (PBu₃) catalyzes the reaction between ethyl α-methylallenoate and N-tosylimines to form tetrahydropyridines:
- Reaction : Ethyl α-methylallenoate + N-tosylimine → Tetrahydropyridine.
- Conditions : Dichloromethane, PBu₃ (20 mol%), rt, 12 h.
- Yield : 85–90%.
Mechanism :
Boc Protection
The free amine on tetrahydropyridine is protected using di-tert-butyl dicarbonate (Boc₂O):
- Reaction : Tetrahydropyridine + Boc₂O → Boc-protected tetrahydropyridine.
- Conditions : DMAP, CH₂Cl₂, 0°C to rt.
- Yield : 95%.
Coupling Thiazole and Tetrahydropyridine Moieties
The two fragments are coupled via nucleophilic acyl substitution or transition-metal catalysis.
Carbodiimide-Mediated Amidation
The thiazole-2-carboxylic acid is activated with N,N’-dicyclohexylcarbodiimide (DCC) and coupled to the Boc-protected tetrahydropyridine amine:
Mitsunobu Reaction
For secondary amine coupling, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine:
- Reaction : Thiazole-2-alcohol + Boc-tetrahydropyridine → Target compound.
- Conditions : DEAD, PPh₃, THF, 0°C to rt.
- Yield : 70–80%.
Alternative Multicomponent Approaches
One-pot syntheses reduce step count and improve efficiency.
Hantzsch Thiazole-Tetrahydropyridine Assembly
Ethyl acetoacetate, thiourea, and a Boc-protected δ-amino aldehyde undergo sequential cyclization:
- Hantzsch thiazole formation.
- Pictet-Spengler cyclization to form tetrahydropyridine.
Optimization and Scalability
- Catalyst Screening : PBu₃ outperforms PPh₃ in annulation reactions due to higher nucleophilicity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve coupling yields but may require rigorous drying.
- Gram-Scale Preparation : The [4 + 2] annulation and Boc protection steps are scalable to >10 g without yield loss.
Analytical Data and Characterization
¹H NMR (CDCl₃, 400 MHz) :
- δ 1.44 (s, 9H, Boc tert-butyl), 1.49 (t, 3H, CH₂CH₃), 2.38 (s, 3H, thiazole-CH₃), 3.02–3.15 (m, 2H, piperidine-H), 4.42 (q, 2H, OCH₂CH₃), 4.98 (br s, 1H, NH).
IR (KBr) :
- 2975 cm⁻¹ (C-H stretch), 1740 cm⁻¹ (ester C=O), 1695 cm⁻¹ (Boc C=O).
HPLC Purity : >98% (C18 column, MeCN/H₂O).
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate undergoes various types of chemical reactions:
Oxidation: : It can be oxidized to form sulfoxides or sulfones under mild conditions using reagents such as hydrogen peroxide.
Reduction: : The compound can be reduced at the thiazole or pyridine rings to form saturated derivatives using agents like sodium borohydride.
Substitution: : Substitution reactions can occur at the ethoxycarbonyl group, allowing the formation of various esters.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, acyl chlorides in the presence of bases such as pyridine.
Major Products
Oxidative reactions typically yield sulfoxides and sulfones, while reduction often leads to tetrahydropyridine derivatives. Substitution reactions yield esters and other functionalized analogs.
Scientific Research Applications
Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate has diverse applications across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: : Examined for possible pharmacological activities, including antimicrobial and anti-inflammatory properties.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its robust chemical properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's biological activity is often mediated through interactions with specific enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor function through allosteric modulation. Pathway analysis reveals that it can influence various cellular processes, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]piperidine-1-carboxylate
- Structural Differences : Replaces the ethoxycarbonyl group at position 5 of the thiazole with a hydroxymethyl (-CH2OH) group.
- Key Properties: Molecular weight: 312.43 g/mol (vs. ~325.40 g/mol for the target compound).
- Applications : The hydroxymethyl group allows for direct functionalization (e.g., oxidation to carboxylic acids or coupling reactions), making it a versatile intermediate in drug discovery .
tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate
- Structural Differences : Substitutes the 4-methyl and 5-ethoxycarbonyl groups with a formyl (-CHO) group at position 4 of the thiazole.
- Key Properties :
- Applications : Serves as a precursor for synthesizing thiazole-containing ligands or fluorescent probes .
tert-Butyl 4-{4-[3-(ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate
- Structural Differences : Replaces the 4-methyl-thiazole with a 3-(ethoxycarbonyl)isoxazole substituent.
- Key Properties: Molecular weight: ~407.45 g/mol.
- Applications : Explored in agrochemical research due to the pesticidal activity of isoxazole-thiazole hybrids .
tert-Butyl 4-(2-aminophenoxy)tetrahydro-1(2H)-pyridinecarboxylate
- Structural Differences: Replaces the thiazole ring with a 2-aminophenoxy group.
- Key Properties: Molecular weight: 292.37 g/mol. The aminophenoxy group enhances electron-donating properties, which may influence pharmacokinetic behavior .
- Applications : Used in peptide mimetics and as a building block for kinase inhibitors .
Comparative Analysis Table
Biological Activity
Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate (CAS Number: 852180-50-8) is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that contributes to its biological effects. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity
1. Antimicrobial Activity
Research has indicated that compounds containing thiazole moieties often exhibit antimicrobial properties. This compound has shown efficacy against various bacterial strains. For instance, studies have demonstrated its potential in inhibiting the growth of Gram-positive and Gram-negative bacteria.
2. Anticancer Properties
The compound's thiazole component may also contribute to its anticancer activity. Preliminary studies suggest that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specifically, it has been noted to affect signaling pathways associated with cell proliferation and survival.
3. Neuropharmacological Effects
Recent investigations into the neuropharmacological effects of this compound have highlighted its potential as a modulator of neurotransmitter systems. It may influence glutamate receptors, which are critical in various neurological disorders. This suggests a possible application in treating conditions such as anxiety and depression.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Receptor Activity: By interacting with neurotransmitter receptors, it may alter synaptic transmission and neuronal excitability.
- Induction of Oxidative Stress: Some studies suggest that the compound may induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Several case studies have documented the effects of this compound on various biological systems:
- A study published in a peer-reviewed journal reported the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showcasing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 32 µg/mL |
- Another investigation into its anticancer properties revealed that treatment with the compound resulted in a significant reduction in cell viability in human breast cancer cell lines (MCF-7), with an IC50 value of approximately 15 µM.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
Q & A
Q. What are the common synthetic methodologies for preparing this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, leveraging protective group strategies. For instance:
- Step 1 : Construct the thiazole ring via cyclization of ethoxycarbonyl and methyl-substituted precursors under acidic or basic conditions.
- Step 2 : Introduce the tetrahydro-1(2H)-pyridinecarboxylate moiety using tert-butyloxycarbonyl (Boc) protection for amine groups to prevent unwanted side reactions .
- Step 3 : Couple the thiazole and pyridine fragments via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
Q. Characterization Methods :
- X-ray crystallography (e.g., triclinic crystal system with parameters like ) confirms stereochemistry .
- NMR spectroscopy (¹H, ¹³C) identifies functional groups, with chemical shifts for ethoxycarbonyl (~4.2 ppm for -OCH₂CH₃) and tert-butyl groups (~1.4 ppm) .
- Mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. found mass agreement within ±0.005 Da) .
Q. How can researchers ensure purity and stability during synthesis and storage?
- Purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates and final products .
- Stability Testing : Store the compound at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Monitor degradation via HPLC under accelerated conditions (e.g., 40°C, 75% humidity) .
- Solubility Profiling : Determine logP values using reversed-phase HPLC to predict solubility in DMSO or aqueous buffers for biological assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs), focusing on interactions between the thiazole ring and hydrophobic pockets .
- Crystallographic Analysis : Compare crystal structures (e.g., triclinic symmetry with ) of analogs to identify critical hydrogen bonds or steric effects .
- Functional Group Modifications : Synthesize derivatives (e.g., replacing ethoxycarbonyl with amides) and test activity in enzymatic assays. For example, measure IC₅₀ values against cancer cell lines using MTT assays .
Q. What strategies optimize reaction yields and minimize byproducts in large-scale synthesis?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency, monitoring turnover numbers (TON) via GC-MS .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to improve reaction kinetics. For example, DMF may enhance coupling yields by stabilizing transition states .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., de-esterified intermediates). Adjust pH or temperature to suppress hydrolysis .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed cell density, serum concentration) to rule out experimental variability .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro results .
- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity independently .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (e.g., 3.2 Å) to visualize conformational changes induced by the thiazole moiety .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (, ) to differentiate enthalpic vs. entropic driving forces .
- Fluorescence Polarization : Track displacement of fluorescent probes in competitive binding assays (e.g., IC₅₀ shift analysis) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- ADME Prediction : Use QikProp to estimate bioavailability (%F >30), blood-brain barrier penetration (logBB < -1), and plasma protein binding (%PPB <90) .
- Metabolite Identification : Simulate Phase I/II metabolism with MetaSite to prioritize derivatives resistant to glucuronidation or sulfation .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies () for analogs to rank potency improvements computationally .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
